[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid
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Overview
Description
[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 2-chloro-6-methylpyridine, undergoes a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-6-methylpyridine.
Borylation: The resulting 2-(benzyloxy)-6-methylpyridine is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the pyridine ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester or alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and reaction temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water or methanol), and reaction temperature (e.g., room temperature).
Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol), and reaction temperature (e.g., room temperature).
Scientific Research Applications
[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and boron-containing catalysts.
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological processes. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [2-(Benzyloxy)pyridin-3-yl]boronic acid
- [2-(Benzyloxy)-5-methylpyridin-3-yl]boronic acid
- [2-(Benzyloxy)-6-methylpyridin-4-yl]boronic acid
Uniqueness
[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid is unique due to the specific positioning of the benzyloxy and methyl groups on the pyridine ring. This structural arrangement influences its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the boronic acid functionality further enhances its versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
(6-methyl-2-phenylmethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-7-8-12(14(16)17)13(15-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXYKSQYUDGCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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